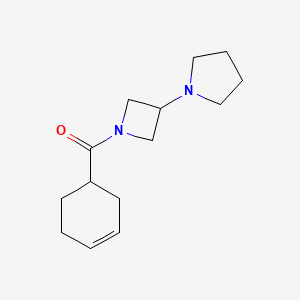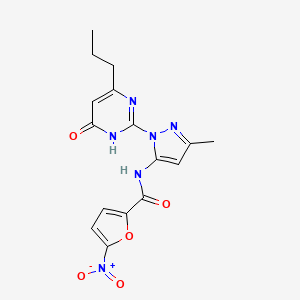
3-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as AMPA, and it is a pyrazole derivative that has been synthesized using various methods.
作用機序
AMPA acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that are involved in synaptic plasticity and memory formation. By binding to the receptor, AMPA enhances the activity of glutamate, the primary neurotransmitter in the brain, leading to increased neuronal activity and improved cognitive function.
Biochemical and Physiological Effects:
AMPA has been shown to have a range of biochemical and physiological effects, including increased synaptic plasticity, improved memory and learning, and neuroprotection. In addition, AMPA has been shown to have herbicidal properties and can inhibit the growth of certain plants by disrupting their metabolic pathways.
実験室実験の利点と制限
One of the main advantages of using AMPA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using AMPA is its high cost, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of AMPA, including further investigation of its neuroprotective effects and potential use as a treatment for neurodegenerative diseases. In addition, there is potential for the development of new herbicides based on the herbicidal properties of AMPA. Finally, there is potential for the use of AMPA as a building block for the synthesis of new materials with unique properties.
In conclusion, AMPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. The study of AMPA has the potential to lead to new treatments for neurodegenerative diseases, new herbicides, and new materials with unique properties.
合成法
The synthesis of AMPA can be achieved using various methods, including the reaction of 3-methoxypropylamine with 1-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of acetic anhydride. Another method involves the reaction of 3-methoxypropylamine with 1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester, followed by hydrolysis. These methods have been used to synthesize AMPA with high yields and purity.
科学的研究の応用
AMPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, AMPA has been shown to have neuroprotective effects and is being investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, AMPA has been shown to have herbicidal properties and is being investigated as a potential alternative to traditional herbicides. In materials science, AMPA has been used as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
5-amino-N-(3-methoxypropyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-13-7(6-8(10)12-13)9(14)11-4-3-5-15-2/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFDIYUKTPLDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

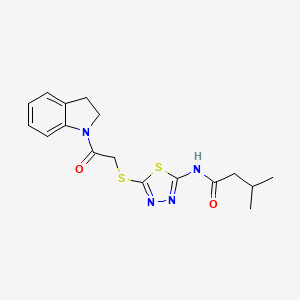
![1-[4-(Dimethylamino)phenyl]piperidin-4-one](/img/structure/B2458868.png)
![(2Z)-2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2458870.png)
![[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2458871.png)
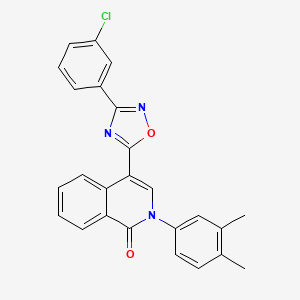
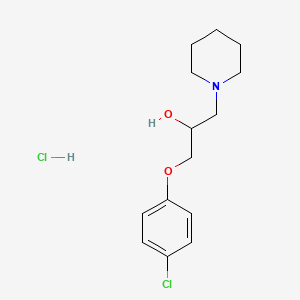

![1-Benzyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2458876.png)

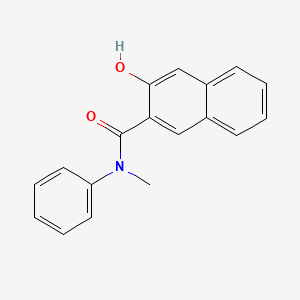
![3-Propan-2-yl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2458885.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2458886.png)
